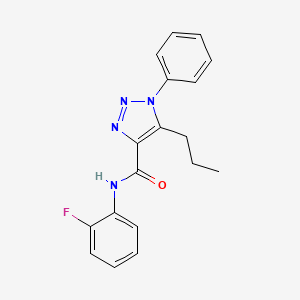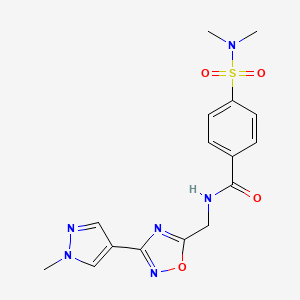![molecular formula C17H14F2N4O4S2 B2523427 N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396851-55-0](/img/structure/B2523427.png)
N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide" is a novel chemical entity that falls within the broader class of sulfonamide derivatives. Sulfonamides are known for their antimicrobial properties, and the synthesis of new derivatives is a continuous effort to find more potent and selective agents. The compound is likely to possess interesting biological activities due to the presence of multiple heterocyclic systems and the sulfonyl functional group, which are common structural features in many pharmacologically active compounds.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. In the context of the provided papers, similar methodologies are described where heterocyclic amines react with aryl sulfonic chlorides to yield sulfonamide derivatives. For instance, the synthesis of novel sulfonamide isoxazolo[5,4-b]pyridines was achieved by reacting 3-aminoisoxazolo[5,4-b]pyridine with selected aryl sulfonic chlorides using classical and microwave methods . Although the exact synthesis of the compound is not detailed, it can be inferred that a similar approach could be employed, possibly involving a heterocyclic amine precursor and a difluorophenyl sulfonyl chloride.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a heterocyclic ring. The structure is often confirmed by spectral methods such as IR and NMR spectroscopy. In the case of the compounds synthesized in the referenced papers, their structures were determined by elemental analysis and acquired IR and 1H NMR spectra . The molecular structure of the compound would likely be elucidated using similar techniques, ensuring the presence of the tetrahydrothiazolo[5,4-c]pyridin-2-yl moiety and the isoxazole ring.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the sulfonamide group allows for further chemical modifications, which can be used to fine-tune the biological activity of the compounds. The papers do not provide specific reactions for the compound , but they do mention the synthesis of sulfonamide derivatives and their subsequent screening for antimicrobial activity . This suggests that the compound could potentially be modified to enhance its activity or selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetic profile. These properties are typically influenced by the nature of the substituents on the heterocyclic rings and the sulfonamide group. The papers do not provide specific data on the physical and chemical properties of the compound , but they do mention the antimicrobial screening of similar compounds . This implies that the compound would have been subjected to similar evaluations to determine its suitability as a potential antimicrobial agent.
科学的研究の応用
Synthesis Techniques and Applications
- Microwave-Assisted Synthesis : A study detailed the synthesis of various isothiazolopyridines and related compounds using microwave-assisted techniques, which offered higher yields in shorter times compared to conventional methods. This approach underscores the potential for efficient synthesis of complex heterocyclic compounds including thiazolo[5,4-c]pyridines, which may be relevant to the synthesis of the compound of interest (Youssef et al., 2012).
Biological Activities
- Herbicidal Activity : Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating the potential for agrochemical applications of related sulfonamide derivatives (Moran, 2003).
Chemical Reactivity and Derivatives
- Heterocyclic Synthesis : Research has explored the reactivity of various precursors towards the synthesis of heterocycles such as pyrimidines and thiazoles, demonstrating the versatility of these core structures in generating bioactive compounds. This includes the development of novel thiazolo[5,4-d]pyrimidines, which share a similar synthetic pathway or core structure with the compound of interest, suggesting its potential for diverse chemical transformations and applications (Chattopadhyay et al., 2010).
Computational and Theoretical Studies
- Molecular Docking : A theoretical investigation into antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking, demonstrating the utility of sulfonamide derivatives in drug discovery against various diseases. This underscores the relevance of computational techniques in exploring the potential biological activities of new compounds, including those related to the structure of interest (Fahim & Ismael, 2021).
特性
IUPAC Name |
N-[5-(2,6-difluorophenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O4S2/c1-9-7-13(22-27-9)16(24)21-17-20-12-5-6-23(8-14(12)28-17)29(25,26)15-10(18)3-2-4-11(15)19/h2-4,7H,5-6,8H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTJSQJYOXZOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

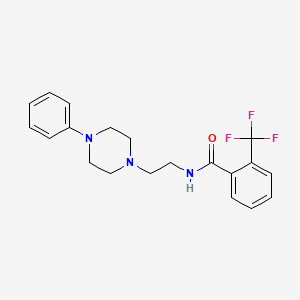
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2523345.png)
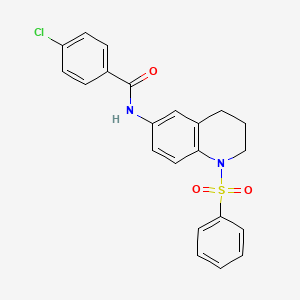
![ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2523349.png)
![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole](/img/structure/B2523350.png)
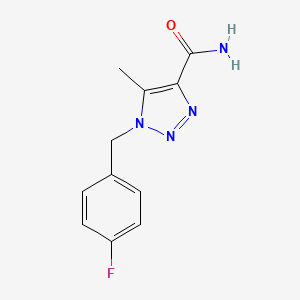
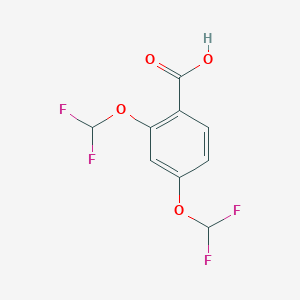

![N-(3-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2523356.png)

![2-(4-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2523359.png)
